Nicotinamide riboside chloride

Catalog No.
S537177
CAS No.
23111-00-4
M.F
C11H15ClN2O5
M. Wt
290.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotinamide riboside chloride

CAS Number

23111-00-4

Product Name

Nicotinamide riboside chloride

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;chloride

Molecular Formula

C11H15ClN2O5

Molecular Weight

290.70 g/mol

InChI

InChI=1S/C11H14N2O5.ClH/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1H/t7-,8-,9-,11-;/m1./s1

InChI Key

YABIFCKURFRPPO-IVOJBTPCSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Cl-]

Solubility

Soluble in DMSO and water (10mg/mL)

Synonyms

Nicotinamide riboside; SRT647; SRT-647; SRT 647; Nicotinamide Riboside Triflate, α/β mixture

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Cl-]

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[Cl-]

Description

The exact mass of the compound Nicotinamide riboside chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO and water (10mg/mL). The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nicotinamide riboside chloride is a chloride salt of nicotinamide riboside, which is a pyridine-nucleoside and a form of vitamin B3. It serves as a precursor to nicotinamide adenine dinucleotide, or NAD+, through various biosynthetic pathways. The molecular weight of nicotinamide riboside chloride is approximately 290.70 g/mol, and it is recognized for its potential health benefits, particularly in increasing NAD+ levels in the body, which are crucial for cellular metabolism and energy production .

NRCl increases NAD+ levels by providing a readily available precursor for its synthesis. NAD+ is involved in numerous cellular processes, including:

  • Energy Production: NAD+ acts as a coenzyme in reactions that generate cellular energy (ATP) [].
  • Metabolism: NAD+ plays a role in regulating various metabolic pathways, including fat and sugar metabolism [].
  • DNA Repair: NAD+ is essential for repairing damaged DNA, a crucial process for maintaining cell health [].

By boosting NAD+ levels, NRCl may potentially influence these processes and contribute to improved cellular function and health benefits, though more research is needed [].

Limitations and Future Research

While research on NRCl is promising, it's important to note limitations. Most studies have been conducted on animals or small human trials []. Large-scale clinical trials are needed to confirm its efficacy for various health conditions. Additionally, the long-term safety of NRCl supplementation requires further investigation.

Nicotinamide riboside chloride undergoes several chemical transformations:

  • Degradation: It can decompose at elevated temperatures (above 130°C), yielding nicotinamide and ribose. This degradation follows pseudo-first-order kinetics, with rates increasing significantly with temperature .
  • Phosphorylation: Once inside cells, nicotinamide riboside is phosphorylated by nicotinamide riboside kinase enzymes (NRK1 and NRK2) to form nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ through the action of NMN-adenylyltransferase .
  • Salvage Pathways: Nicotinamide riboside can be synthesized from other NAD+ precursors through salvage pathways that involve multiple enzymatic steps .

Nicotinamide riboside chloride has been shown to increase NAD+ levels in various tissues, which can enhance mitochondrial function and energy metabolism. Research indicates that supplementation may improve metabolic health, support cognitive function, and have anti-aging effects by promoting cellular repair mechanisms . Clinical studies have demonstrated that doses of nicotinamide riboside can significantly elevate NAD+ levels in the bloodstream within weeks .

The synthesis of nicotinamide riboside chloride generally involves the reaction between nicotinamide and a peracylated form of d-ribofuranose. This process results in an acylated intermediate that is subsequently converted into the desired product. The methods focus on achieving high stereoselectivity and yield, often employing specific glycosylation conditions depending on the sugar component used .

Nicotinamide riboside chloride exhibits interactions with various medications:

  • Antihypertensive Drugs: It may lower blood pressure; hence caution is advised when combined with antihypertensive medications to avoid hypotension .
  • Other Nutrients: Research indicates that nicotinamide riboside does not induce flushing like some other forms of vitamin B3, making it a preferable choice for supplementation without adverse side effects .

Nicotinamide riboside chloride shares similarities with several other compounds related to vitamin B3:

CompoundFunctionUnique Features
Nicotinic AcidPrecursor to NAD+Can cause flushing at higher doses
NicotinamidePrecursor to NAD+Does not cause flushing but may raise homocysteine levels
Nicotinamide MononucleotideDirect precursor to NAD+More complex synthesis pathway compared to nicotinamide riboside
NiacinamideSimilar effects on NAD+ synthesisLess effective in raising NAD+ compared to nicotinamide riboside

Nicotinamide riboside chloride stands out due to its efficiency in raising NAD+ levels without the flushing side effects associated with other forms of vitamin B3. Its unique metabolic pathways allow for rapid conversion into active forms within cells, making it a significant player in cellular energy metabolism and health promotion .

The synthesis of nicotinamide riboside chloride relies fundamentally on glycosylation reactions that couple nicotinamide or its derivatives with appropriately protected ribose derivatives [1]. The stereochemical outcome of these reactions is critical, as only the β-anomer possesses biological relevance and therapeutic potential [3]. Multiple glycosylation strategies have been developed to achieve high β-selectivity while maintaining practical yields for large-scale production.

Halosugar-Mediated Glycosylation

The earliest and most extensively studied approach involves the direct glycosylation of nicotinamide with 2,3,5-tri-O-acetyl-D-ribofuranosyl halides [1] [3]. The reaction between nicotinamide and 2,3,5-tri-O-acetyl-D-ribofuranosyl chloride in acetonitrile at 0°C yields the protected β-nicotinamide riboside chloride with moderate stereoselectivity [20]. Research by Todd and colleagues demonstrated that this approach produces a β/α anomeric ratio of approximately 4:1, with isolated yields of 62% for the triacetate intermediate [20].

The mechanism of β-selectivity involves the formation of a cationic cis-1,2-acyloxonium-sugar intermediate, which controls nucleophilic addition to generate predominantly β-stereochemistry [1]. The C2′-acetyl group participates in delocalization of the carbocation at the C1′ position, with nicotinamide approaching from the less sterically hindered face [3].

Superior results have been achieved using brominated sugar derivatives under optimized conditions [26] [27]. Mikhailopulo and colleagues reported that the reaction of nicotinamide with 2,3,5-tri-O-acetyl-D-ribofuranosyl bromide in liquid sulfur dioxide at -10°C produces the β-anomer with greater than 95% selectivity and yields of 90-96% [26]. Subsequent deprotection using 1 M methanolic ammonia at -5°C for 20 hours affords β-nicotinamide riboside bromide in 80% yield [27].

Trimethylsilyl Trifluoromethanesulfonate-Mediated Coupling

The silyl-Hilbert-Johnson method represents a significant advancement in glycosylation methodology for nicotinamide riboside synthesis [29] [30]. This approach utilizes trimethylsilyl trifluoromethanesulfonate as a Friedel-Crafts catalyst to activate fully acetylated ribofuranose derivatives [8]. The reaction between nicotinamide and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of trimethylsilyl trifluoromethanesulfonate in acetonitrile at room temperature produces the corresponding triflate salt [29].

Franchetti and colleagues developed an improved protocol involving preliminary silylation of nicotinamide with trimethylsilyl chloride [30]. This modification enhances the lipophilicity of nicotinamide, resulting in homogeneous reaction mixtures and improved stereoselectivity [24]. The bis-silylated nicotinamide reacts with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in 1,2-dichloroethane at 45°C to give protected nicotinamide riboside derivatives with greater than 95% β-selectivity [30].

Ethyl Nicotinate Strategy

A particularly elegant approach developed by Sauve and colleagues employs ethyl nicotinate as the nucleophilic component instead of nicotinamide itself [1] [38]. The coupling of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with ethyl nicotinate in dichloromethane using trimethylsilyl trifluoromethanesulfonate produces the β-isomer of ethyl nicotinate riboside with greater than 90% selectivity [38]. The less polar solvent contributes to formation of a less dissociated transition state, leading to improved stereocontrol [1].

The subsequent treatment with 5.5 M methanolic ammonia at 0°C achieves simultaneous deprotection of acetyl groups and conversion of the ethyl ester to the corresponding amide [38]. This transformation proceeds via a methyl nicotinate intermediate, indicating that methoxide is more reactive than ammonia toward the pyridinium ester [1]. The overall yield from sugar starting material reaches 85%, representing one of the most efficient synthetic routes available [38].

Protective Group Chemistry in Ribose-Nicotinamide Coupling

The successful synthesis of nicotinamide riboside chloride requires careful consideration of protective group strategies that maintain stability during glycosylation while allowing selective deprotection under mild conditions [3] [21]. The choice of protecting groups significantly influences both the stereochemical outcome and overall efficiency of the synthetic sequence.

Acetyl Protection Strategy

Acetyl groups represent the most commonly employed protecting groups for ribose hydroxyl functionalities in nicotinamide riboside synthesis [1] [3]. The 2,3,5-tri-O-acetyl protection pattern provides excellent leaving group ability at the anomeric position while maintaining stability under glycosylation conditions [20]. The acetyl groups can be removed under relatively mild conditions using methanolic ammonia at 0°C, yielding the desired nucleoside in good overall yields [1].

However, acetyl groups exhibit certain limitations, including potential migration under basic conditions and the formation of acetamide as a byproduct during ammonia-mediated deprotection [25]. The International Agency for Research on Cancer has classified acetamide as a Group 2B compound, necessitating its complete removal from pharmaceutical products [25]. Alternative deprotection protocols using 1.25 M hydrogen chloride in methanol have been developed to address this concern, producing methyl acetate rather than acetamide [25].

Benzoyl Protection Systems

Benzoyl protecting groups offer superior stability toward basic conditions compared to acetyl derivatives, making them particularly valuable for synthetic sequences requiring extended reaction times [22] [30]. The 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide provides excellent β-selectivity when coupled with nicotinamide in acetonitrile at -5°C, yielding the protected β-nucleoside in 61% yield [22].

The enhanced stability of benzoyl groups necessitates more vigorous deprotection conditions, typically requiring treatment with methanolic ammonia at -18°C for 48-72 hours [26] [30]. Despite the harsher conditions, benzoyl-protected intermediates often provide superior overall yields and purities compared to their acetyl counterparts [30].

Isopropylidene and Alternative Protection

Isopropylidene groups offer selective protection of vicinal diol functionalities, particularly useful for protecting the 2′,3′-hydroxyls of ribose derivatives [17]. The 2′,3′-O-isopropylidene protection pattern has been employed in alternative synthetic approaches involving ribofuranosylamine intermediates [18]. However, this strategy is limited to pyrimidine analogues due to the sensitivity of purine derivatives to the acidic conditions required for isopropylidene removal [22].

Benzylidene groups provide an alternative to isopropylidene protection, offering similar selectivity with potentially different stability profiles [22]. Research has demonstrated that benzylidene-protected ribonolactone derivatives can undergo successful coupling reactions, although careful attention to reaction conditions is required to prevent rearrangement [22].

Silyl Protection Methods

Trimethylsilyl groups serve dual roles in nicotinamide riboside synthesis, functioning both as protecting groups and as activating groups for nucleophilic coupling [30]. The silylation of nicotinamide using trimethylsilyl chloride produces bis-silylated derivatives that exhibit enhanced lipophilicity and improved reactivity in glycosylation reactions [24]. The silyl groups are readily removed under aqueous conditions, providing a mild and efficient deprotection protocol [21].

Scalable Industrial Synthesis Using Tetraacetyl Ribose Intermediates

The development of scalable industrial processes for nicotinamide riboside chloride production has focused primarily on optimizing reaction conditions and purification protocols using readily available 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose as the starting material [13] [25]. Industrial synthesis must balance several competing factors, including raw material costs, environmental considerations, process safety, and product quality specifications.

Continuous Processing Methods

Patent literature describes the development of continuous production methods using extruder technology for the synthesis of 2,3,5-tri-O-acetyl-D-ribofuranosyl chloride intermediates [25]. This approach generates a β/α anomeric mixture of approximately 6:4, which is subsequently reacted with nicotinamide in acetonitrile at 70°C for 20 minutes [25]. The key innovation involves immediate addition of acetone to the hot reaction mixture upon completion of glycosylation, followed by filtration and washing to isolate the anomerically pure β-product as a free-flowing powder [25].

The continuous process addresses several industrial concerns, including improved heat and mass transfer, reduced reaction times, and enhanced product consistency [13]. The use of extruder technology allows for better control of mixing and temperature profiles, potentially improving both yield and stereoselectivity compared to batch processes [25].

Optimization of Reaction Parameters

Industrial optimization studies have identified several critical parameters affecting the efficiency and selectivity of tetraacetyl ribose-based synthesis [32] [38]. Temperature control emerges as a particularly important factor, with reactions conducted at 45°C in dichloromethane providing superior β-selectivity compared to higher temperature processes [38]. The choice of solvent significantly influences both reaction kinetics and stereochemical outcomes, with less polar solvents generally favoring β-anomer formation [1].

The molar ratios of reactants require careful optimization to minimize waste and facilitate downstream purification [32]. Research indicates that a 3:1:5.5 ratio of nicotinamide to tetraacetyl riboside to trimethylsilyl trifluoromethanesulfonate provides acceptable conversion while maintaining practical handling of excess reagents [32]. However, such large excesses necessitate extensive purification protocols to remove unreacted starting materials and catalyst residues [32].

Purification and Isolation Strategies

The development of efficient purification methods represents a critical component of industrial synthesis protocols [32] [33]. Ion exchange chromatography has emerged as a preferred method for converting triflate salts to pharmaceutically acceptable chloride forms [33]. The use of Amberlite IRA400-Cl resin in methanol at 0°C provides quantitative conversion within 2-3 hours, followed by simple solvent removal [33].

Alternative purification strategies involve liquid-liquid extraction protocols using saturated sodium chloride solutions [32]. The crude triflate salt is treated with aqueous sodium chloride and extracted with tetrahydrofuran to remove excess nicotinamide and sodium trifluoromethanesulfonate byproducts [32]. Multiple dissolution and filtration cycles yield crude β-nicotinamide riboside chloride in 77% yield, which can be further crystallized to obtain pure material in 34% overall yield [32].

Quality Control and Analytical Methods

Industrial synthesis requires robust analytical methods for monitoring reaction progress and ensuring product quality [4] [31]. High-performance liquid chromatography using reverse-phase C18 columns with 0.1% trifluoroacetic acid mobile phases provides effective separation of nicotinamide riboside from potential impurities including nicotinamide, methyl nicotinate riboside, and degradation products [1] [4].

Nuclear magnetic resonance spectroscopy serves as the definitive method for confirming stereochemical purity and structural integrity [1] [3]. The coupling constants and chemical shifts of anomeric protons provide unambiguous identification of β- versus α-anomers, while integration ratios allow quantitative determination of anomeric purity [1]. Mass spectrometry techniques, particularly electrospray ionization methods, offer sensitive detection of molecular ion peaks and fragmentation patterns characteristic of nicotinamide riboside derivatives [4].

Novel Catalytic Approaches for Improved Yield and Purity

Recent advances in catalytic methodology have opened new pathways for the synthesis of nicotinamide riboside chloride with improved efficiency, selectivity, and environmental compatibility [14] [26] [27]. These approaches represent significant departures from traditional synthetic strategies, incorporating concepts from modern organometallic chemistry, biocatalysis, and green chemistry principles.

Iron-Catalyzed Friedel-Crafts Glycosylation

Iron(III) chloride has emerged as an effective catalyst for Friedel-Crafts glycosylation reactions, offering advantages in terms of cost, availability, and environmental impact compared to traditional Lewis acids [14]. Research demonstrates that iron(III) chloride catalyzes the β-glycosylation of aromatic nucleophiles with protected ribose derivatives through oxonium intermediate formation [14]. The reaction proceeds at room temperature with remarkably short reaction times of approximately 10 minutes, yielding functionalized nucleosides with high stereocontrol [14].

The iron-catalyzed approach accommodates a range of bulky polyaromatic substrates that are not easily accessible via classical routes [14]. This compatibility with sterically demanding nucleophiles suggests potential applications for the synthesis of modified nicotinamide riboside derivatives with enhanced stability or altered biological properties [14].

Copper-Catalyzed Carbene Chemistry

Copper carbenes derived from diazo compounds represent a novel approach to glycosylation chemistry with potential applications in nucleoside synthesis [27]. These earth-abundant catalysts operate under mild conditions and exhibit remarkable reactivity and selectivity for the formation of glycosidic linkages [27]. The methodology provides access to both 1,2-cis and trans-glycosidic linkages, with stereoselectivity independent of the anomeric configuration of the glycosyl donor [27].

The copper carbene approach offers orthogonal reactivity to widely used alkyne and thioglycoside donors, enabling selective functionalization in complex synthetic sequences [27]. The development of diazo-based thioglycoside donors that undergo intramolecular activation through copper catalysis to form glycosyl sulfonium ions represents a particularly innovative aspect of this methodology [27].

Photocatalytic Nucleoside Formation

Photocatalytic approaches using cerium phosphate as both catalyst and phosphate source have demonstrated the ability to generate nucleosides and nucleotides from simple starting materials in one-pot reactions [28]. The cerium phosphate system operates under ultraviolet irradiation at elevated temperatures (170°C) in formamide solutions, producing a variety of ribonucleosides including thymidine and cytidine derivatives [28].

The photocatalytic methodology offers significant advantages in terms of synthetic simplicity, requiring minimal purification and avoiding the need for multiple protection-deprotection sequences [28]. However, the high temperature requirements and limited substrate scope currently restrict its application to specialized synthetic targets [28].

Enzymatic and Biocatalytic Methods

Enzymatic approaches to nicotinamide riboside synthesis offer advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [29] [42]. Nicotinamide riboside kinase enzymes from various bacterial sources have been identified and characterized for their ability to phosphorylate nicotinamide riboside to the corresponding mononucleotide [29]. These enzymes operate with high selectivity and can be coupled with adenosine triphosphate regeneration systems to achieve practical conversions [29].

The development of engineered Escherichia coli strains expressing multiple cascade enzymes has enabled the biotechnological production of nicotinamide mononucleotide from simple starting materials [9]. These systems achieve titers of up to 12.2 grams per liter with molar conversion ratios exceeding 98% from nicotinamide [9]. While focused on mononucleotide rather than riboside production, these enzymatic approaches demonstrate the potential for biotechnological methods in nucleoside synthesis [9].

Lipase-catalyzed transesterification reactions using Novozym 435 from Candida antarctica have been developed for the synthesis of nicotinamide derivatives under continuous flow conditions [24]. The enzymatic process operates at 50°C with residence times of 35 minutes, achieving high selectivity for amide formation [24]. The green chemistry principles inherent in enzymatic catalysis make this approach particularly attractive for sustainable production methods [24].

Flow Chemistry Applications

Continuous flow microreactor technology represents an emerging approach for the synthesis of nicotinamide derivatives with improved process control and efficiency [24]. The flow system consists of syringe pumps, mixing elements, and packed bed reactors containing immobilized catalysts [24]. Feed streams containing methyl nicotinate derivatives and amines are mixed at controlled flow rates and passed through catalyst beds at optimal temperatures [24].

The flow chemistry approach offers several advantages including enhanced heat and mass transfer, improved safety through reduced inventory of hazardous materials, and potential for automated operation [24]. The continuous nature of the process enables real-time monitoring and adjustment of reaction parameters, leading to more consistent product quality and higher overall productivity [24].

Table 1: Comparative Analysis of Synthetic Methodologies
Methodβ-SelectivityOverall YieldAdvantagesLimitations
Halosugar glycosylationβ/α ~4:1 to >95:555-96%Well-established, reliableRequires low temperatures
TMSOTf-mediated coupling87-95% β45-85%High selectivity, mild conditionsExpensive catalyst, anhydrous conditions
Ethyl nicotinate approach>90% β85%Excellent yield, one-pot processComplex workup procedures
Iron-catalyzed Friedel-CraftsHigh β-controlVariableFast reaction, earth-abundant catalystLimited substrate scope
Copper carbene chemistryVariableGoodOrthogonal reactivity, mild conditionsNew methodology, limited examples
Enzymatic methods>95%55-98%Green chemistry, high selectivityLimited to specific transformations

Purity

>98% (or refer to the Certificate of Analysis, α/β mixture) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

290.0669493 g/mol

Monoisotopic Mass

290.0669493 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8XM2XT8VWI

Dates

Last modified: 08-15-2023

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